(E)-dodec-7-en-5-yn-1-ol

Description

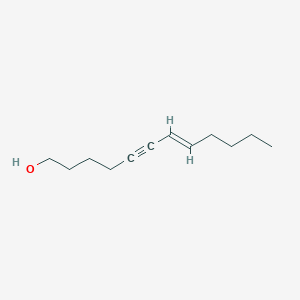

Structure

3D Structure

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

(E)-dodec-7-en-5-yn-1-ol |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,9-12H2,1H3/b6-5+ |

InChI Key |

SMLDOZHEIBNZRN-AATRIKPKSA-N |

Isomeric SMILES |

CCCC/C=C/C#CCCCCO |

Canonical SMILES |

CCCCC=CC#CCCCCO |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of E Dodec 7 En 5 Yn 1 Ol

Systematic IUPAC Naming Conventions for Long-Chain Enynols

The systematic name (E)-dodec-7-en-5-yn-1-ol is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC). cuyamaca.eduwikipedia.org For a molecule with multiple functional groups, a priority system is used to determine the principal functional group, which dictates the suffix of the name. In this case, the alcohol group (-OH) has higher priority than the alkene (-en) and alkyne (-yn) moieties. adichemistry.com

The naming process involves a sequence of steps:

Identification of the Principal Functional Group: The alcohol group is the highest priority functional group present, so the name will end with the suffix "-ol".

Determination of the Parent Chain: The longest continuous carbon chain that contains the principal functional group (the hydroxyl group) and the maximum number of multiple bonds is identified. For this compound, the longest chain consists of twelve carbon atoms, making it a derivative of dodecane.

Numbering the Parent Chain: The chain is numbered from the end that gives the carbon atom attached to the principal functional group the lowest possible number. Therefore, the carbon atom bonded to the -OH group is designated as C1.

Locating and Naming Multiple Bonds: The positions of the double and triple bonds are indicated by numbers. The double bond is located between C7 and C8, and the triple bond is between C5 and C6. The name incorporates "-7-en-" for the alkene and "-5-yn-" for the alkyne. The final "e" from "-ene" is dropped because the following suffix "-yn" begins with a vowel.

Specifying Stereochemistry: The geometry of the double bond is indicated by a stereochemical descriptor, in this case, (E).

| Step | Rule | Application | Result |

|---|---|---|---|

| 1 | Identify the principal functional group. | Alcohol (-OH) has priority over alkene and alkyne. | Suffix: -ol |

| 2 | Identify the longest carbon chain containing the principal group and multiple bonds. | The chain has 12 carbon atoms. | Parent: dodec- |

| 3 | Number the chain to give the principal group the lowest locant. | Numbering starts from the end with the -OH group. | -1-ol |

| 4 | Locate and name the multiple bonds. | A triple bond at C5 and a double bond at C7. | -7-en-5-yn- |

| 5 | Specify stereochemistry of the double bond. | The configuration at the C7=C8 double bond is (E). | Prefix: (E)- |

Elucidation and Assignment of the (E)-Configuration at the Alkene Moiety

The "(E)" in the name of the compound specifies the stereochemistry of the double bond at the C7 position. This designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgdocbrown.info The E/Z system is used to describe the absolute configuration of double bonds when the cis/trans naming system is ambiguous. The letter "E" comes from the German word entgegen, meaning opposite, while "Z" comes from zusammen, meaning together. libretexts.orgchemguide.co.uk

The assignment process for the double bond between C7 and C8 is as follows:

Examine each carbon of the double bond separately.

Assign priorities to the two groups attached to each carbon. Priority is based on the atomic number of the atoms directly attached to the double bond carbon. A higher atomic number receives higher priority. libretexts.org If the atoms are the same, the process continues outward along the chains until a point of difference is found.

Determine the relative positions of the high-priority groups. If the two higher-priority groups are on opposite sides of the double bond, the configuration is (E). If they are on the same side, the configuration is (Z).

For this compound:

At Carbon-7 (C7): The attached groups are a hydrogen atom and the C6-C1 portion of the molecule (-C≡C-(CH₂)₄-OH). The carbon at C6 has a higher atomic number than hydrogen, so the alkyne-containing group is the higher priority substituent.

At Carbon-8 (C8): The attached groups are a hydrogen atom and the C9-C12 portion of the molecule (-CH₂-CH₂-CH₂-CH₃). The carbon at C9 has a higher atomic number than hydrogen, making the butyl group the higher priority substituent.

Since the two high-priority groups (the alkyne-containing chain on C7 and the butyl group on C8) are on opposite sides of the double bond, the configuration is assigned as (E).

| Carbon Atom | Attached Groups | Priority |

|---|---|---|

| C7 | -C(6)≡C-(CH₂)₄-OH | High (1) |

| -H | Low (2) | |

| C8 | -C(9)H₂-CH₂-CH₂-CH₃ | High (1) |

| -H | Low (2) |

Result: The high priority groups are on opposite sides, leading to the (E) designation.

Analysis of Molecular Geometry and Conformational Preferences of the Enynol System

The molecular geometry of this compound is a composite of the geometries of its constituent functional groups. The presence of sp, sp², and sp³ hybridized carbon atoms creates a molecule with both rigid, linear sections and flexible, tetrahedral regions.

Alkyne Moiety (C5≡C6): The carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°. jove.comwikipedia.org This creates a rigid, rod-like segment within the molecule.

Alcohol and Alkyl Chain: The remaining carbon atoms (C1-C4 and C9-C12) are sp³-hybridized, exhibiting a tetrahedral geometry with bond angles of roughly 109.5°. ebsco.com The single bonds in these alkyl segments allow for free rotation, leading to various possible conformations. The lowest energy conformation for the saturated portions of the chain would favor a staggered, anti-periplanar arrangement to minimize steric hindrance.

| Functional Group | Carbon Hybridization | Geometry | Approximate Bond Angle | Approximate Bond Length (C-C) |

|---|---|---|---|---|

| Alkyl Chain (-CH₂-) | sp³ | Tetrahedral | 109.5° | 153 pm |

| Alkene (-CH=CH-) | sp² | Trigonal Planar | 120° | 134 pm |

| Alkyne (-C≡C-) | sp | Linear | 180° | 121 pm jove.com |

Synthetic Methodologies for E Dodec 7 En 5 Yn 1 Ol

Strategies for Enyne-Alcohol Construction

The core of synthesizing (E)-dodec-7-en-5-yn-1-ol lies in the formation of the conjugated enyne system, which is a valuable motif in organic chemistry. nih.gov The assembly of this structure is typically achieved through powerful carbon-carbon bond-forming reactions catalyzed by transition metals, which allow for the efficient and selective coupling of alkyne and alkene precursors. rsc.orgrsc.org

Transition Metal-Catalyzed Coupling Reactions for Alkenyne Framework Assemblytotal-synthesis.comwikipedia.org

Transition metal catalysis is a cornerstone for the preparation of 1,3-enynes. nih.gov These reactions offer a highly attractive method due to the ready availability of the alkyne precursors. nih.gov Among various metals, palladium-based catalysts are particularly versatile and widely used for their efficiency in coupling alkynes to form enynes. nih.govnih.gov Such processes have been successfully applied in the synthesis of complex molecules and natural products. nih.gov

Palladium-Catalyzed Alkylation of Protected Alkynolswikipedia.org

A key step in the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. Specifically, the synthesis utilizes the coupling of a protected terminal alkynol with a vinyl halide. In a documented synthesis, the lithium salt of the tetrahydropyranyl (THP)-protected 6-heptyn-1-ol (B114416) is coupled with (E)-1-iodo-1-hexene. researchgate.net This reaction is facilitated by a palladium(II) catalyst, dichlorobis(triphenylphosphine)palladium(II), in a solvent mixture of benzene (B151609) and tetrahydrofuran. This method effectively creates the C-C bond between the alkyne and alkene moieties, forming the desired dodecen-yn-ol backbone. researchgate.net

Applications of Substituted Alkenyl Halides (e.g., (E)-1-iodo-1-hexene)wikipedia.org

Substituted alkenyl halides are critical reagents in these coupling reactions as they introduce the alkene portion of the enyne framework. The choice of the alkenyl halide is crucial for controlling the stereochemistry of the resulting double bond. In the synthesis of this compound, (E)-1-iodo-1-hexene is used as the coupling partner. researchgate.net This specific reagent ensures that the newly formed double bond has the desired (E)- or trans-configuration, which is transferred directly to the final product. (E)-1-iodo-1-hexene serves as a building block for synthesis, providing the hexenyl component of the target molecule. chemsynthesis.comchemodex.com

Stereoselective Approaches to the E-Alkene Moietywikipedia.org

Achieving the correct stereochemistry of the double bond is a critical aspect of the synthesis. The primary strategy to obtain the (E)-alkene in this compound is substrate-controlled, relying on the use of a stereochemically pure starting material, namely (E)-1-iodo-1-hexene. researchgate.net This approach ensures that the geometry of the double bond is set from the beginning and maintained throughout the coupling reaction.

More broadly, the stereospecific synthesis of E-alkenes can be achieved through various modern synthetic methods. For instance, the dual copper/nickel-catalyzed hydroalkylation of terminal alkynes with alkyl iodides provides E-alkenes with excellent anti-Markovnikov selectivity and diastereospecificity. nih.gov While not the method used for this specific target molecule's documented synthesis, such approaches represent the broader toolkit available to organic chemists for stereoselectively constructing E-alkenes. nih.govrsc.org

Precursor Synthesis and Intermediate Transformations

The successful synthesis of the target molecule relies not only on the key coupling reaction but also on the careful preparation of precursors and the management of reactive functional groups through protection and deprotection strategies.

Strategic Protection and Deprotection of the Hydroxyl Functionality (e.g., Tetrahydropyranyl (THP) Ethers)wikipedia.org

The hydroxyl group is reactive under the conditions of many coupling reactions, particularly those involving organometallic reagents. thieme-connect.de To prevent unwanted side reactions, it must be temporarily masked with a protecting group. The tetrahydropyranyl (THP) ether is a commonly used protecting group for alcohols due to its ease of introduction and removal, as well as its stability under a wide range of non-acidic conditions, including exposure to organometallics and hydrides. thieme-connect.deorganic-chemistry.org

In the synthesis of this compound, the precursor 6-heptyn-1-ol is protected as a THP ether. researchgate.net This is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran under acidic catalysis. total-synthesis.comwikipedia.org The resulting THP-protected alkynol can then safely undergo the palladium-catalyzed coupling reaction. After the enyne framework is assembled, the THP group is removed to reveal the free alcohol in the final product. researchgate.net Deprotection is readily accomplished under mild acidic conditions, such as using acetic acid in an aqueous solution or p-toluenesulfonic acid in an alcohol solvent. wikipedia.orgthieme-connect.de

Table 1: Key Reaction Step in the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product (Protected) |

|---|---|---|---|

| THP-protected 6-heptyn-1-ol (lithium salt) | (E)-1-iodo-1-hexene | Dichlorobis(triphenylphosphine)palladium(II) | (E)-tetrahydro-2-[(7-dodecen-5-ynyl)oxy]-2H-pyran |

Table 2: Protecting Group Strategy

| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition | Stability |

|---|---|---|---|---|

| Hydroxyl (-OH) | Tetrahydropyranyl (THP) | 3,4-dihydro-2H-pyran (DHP), acid catalyst | Mild acid (e.g., TsOH, PPTS, Acetic Acid) | Stable to bases, organometallics, hydrides |

Functional Group Interconversions Leading to Enynol Precursors

The synthesis of complex organic molecules like this compound relies heavily on functional group interconversions (FGIs). This strategic approach involves the transformation of one functional group into another, allowing for the stepwise construction of the target molecule from simpler, often commercially available starting materials. These transformations, which include oxidation, reduction, substitution, and addition reactions, are fundamental to manipulating the reactivity and structure of intermediates along a synthetic pathway.

In the context of synthesizing enynol precursors, FGIs are employed to introduce and modify the requisite hydroxyl, alkene, and alkyne functionalities. For example, a common strategy might involve the oxidation of a primary alcohol to an aldehyde. This aldehyde can then undergo an addition reaction with an organometallic reagent, such as an alkynyl Grignard or lithium acetylide, to form a propargyl alcohol—a key intermediate containing the alkyne and a newly formed secondary alcohol.

Subsequent steps could involve further FGIs to extend the carbon chain and introduce the alkene moiety with the correct (E)-stereochemistry. This might be achieved through reactions like the Wittig reaction or Horner-Wadsworth-Emmons olefination on an appropriate aldehyde precursor. Alternatively, reduction reactions are a critical class of FGIs. For instance, the reduction of a carbonyl group (an aldehyde or ketone) can yield a hydroxyl group, or the partial reduction of an alkyne can generate an alkene. The synthesis of (Z,E)-5,7-dodecadienol, a pheromone component, has been accomplished through the cis-reduction of the corresponding enynol, this compound, using activated zinc, demonstrating the direct use of the target compound as a precursor.

Protecting group strategies are often used in conjunction with FGIs to temporarily mask a reactive functional group, preventing it from interfering with transformations elsewhere in the molecule. For example, the hydroxyl group of a precursor alcohol might be protected as a silyl (B83357) ether or a tetrahydropyranyl (THP) ether while other synthetic manipulations are carried out. This protecting group is then removed in a later step to reveal the final alcohol functionality of this compound.

Advanced Purification and Isolation Techniques for Enynols

The purification of enynols from reaction mixtures containing starting materials, reagents, and byproducts is a critical step to ensure high purity of the final product. Given the often similar polarities of reaction components, advanced chromatographic techniques are essential for effective separation.

Chromatographic Separations (e.g., Silica (B1680970) Gel Chromatography, Silver Nitrate (B79036) Impregnated Silica Chromatography)

Silica Gel Chromatography

Silica gel column chromatography is a fundamental and widely used purification technique in organic synthesis. The separation is based on the principle of adsorption, where compounds in the mixture are passed through a column packed with silica gel, a polar stationary phase. A solvent or mixture of solvents, known as the mobile phase or eluent, is used to carry the mixture through the column.

Compounds are separated based on their differential polarity. More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds have weaker interactions and are eluted from the column more quickly. For a molecule like this compound, the polar hydroxyl group will cause it to adsorb to the silica gel, while the nonpolar twelve-carbon backbone will have less affinity. By carefully selecting a solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes), a fine separation can be achieved.

The general procedure involves packing a glass column with a slurry of silica gel in a nonpolar solvent. The crude product is then loaded onto the top of the silica gel, and the eluent is passed through the column under gravity or with positive pressure (flash chromatography) to speed up the process. Fractions are collected sequentially and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure desired compound.

Table 1: Parameters for Silica Gel Chromatography

| Parameter | Description | Typical Application for Enynols |

|---|---|---|

| Stationary Phase | Highly porous silicon dioxide (SiO₂), polar adsorbent. | Standard silica gel (40-63 µm particle size for flash chromatography). |

| Mobile Phase (Eluent) | A solvent or mixture of solvents of varying polarity. | Typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized using TLC. |

| Separation Principle | Differential adsorption based on compound polarity. The polar -OH group of the enynol is key to its retention. | Polar compounds are retained longer; nonpolar compounds elute faster. |

| Loading Technique | The crude sample is applied to the top of the column, either dissolved in a minimal amount of solvent (wet loading) or pre-adsorbed onto a small amount of silica (dry loading). | Dry loading is often preferred for better resolution if the compound has limited solubility in the initial eluent. |

Silver Nitrate Impregnated Silica Chromatography

For separations that are challenging with standard silica gel, such as the separation of unsaturated isomers (e.g., cis/trans isomers or compounds differing in the number or position of double/triple bonds), silver nitrate impregnated silica chromatography is a highly effective technique. This method leverages the ability of silver (I) ions to form reversible, weak polar complexes with the π-electrons of alkenes and alkynes.

The strength of this interaction depends on the type and steric accessibility of the π-bonds. This creates a difference in retention times, allowing for the separation of compounds with very similar polarities that would otherwise co-elute on a standard silica gel column. Enynes, possessing both double and triple bonds, can be effectively purified using this method.

The stationary phase is prepared by treating regular silica gel with a solution of silver nitrate (AgNO₃). The chromatography is then performed similarly to standard normal-phase chromatography, typically using low-polarity eluents like hexanes and ether. Protic or highly polar solvents are generally avoided as they can wash the silver nitrate from the column.

Table 2: Principles of Silver Nitrate Impregnated Silica Chromatography

| Feature | Description | Relevance to Enynol Purification |

|---|---|---|

| Stationary Phase | Silica gel coated with silver nitrate (AgNO₃), typically 10-14% by weight. | The silver ions are immobilized on the silica surface. |

| Interaction Mechanism | Reversible complexation between Ag⁺ ions and the π-electrons of unsaturated bonds (alkenes and alkynes). | Allows separation based on the number, type, and stereochemistry of C-C multiple bonds, which is difficult with standard silica. |

| Elution Order | Generally, saturated compounds elute first, followed by compounds with triple bonds, then (E)-alkenes, and finally (Z)-alkenes, which form stronger complexes. | Provides a powerful tool to separate (E)-enynols from potential (Z)-isomers or other unsaturated byproducts. |

| Solvent System | Low-polarity eluents (e.g., hexanes, dichloromethane, ether) are used. Polar protic solvents (e.g., methanol, water) must be avoided to prevent leaching of AgNO₃. | The choice of solvent is critical to maintain the integrity of the stationary phase. |

Derivatization and Analog Synthesis from E Dodec 7 En 5 Yn 1 Ol

Chemoselective Reduction of the Alkyne Moiety

The presence of both an alkene and an alkyne in (E)-dodec-7-en-5-yn-1-ol presents a challenge in chemoselective reductions. The goal is to selectively reduce the triple bond while preserving the integrity of the double bond and the terminal hydroxyl group. Various methodologies have been explored to achieve this transformation, each with its own set of advantages and challenges.

Activated zinc has proven to be an effective reagent for the cis-reduction of the alkyne in enynol systems, leading to the formation of conjugated dienes. This method is particularly valuable in the synthesis of certain insect pheromones. For instance, the pheromone component of the Siberian moth, (5Z, 7E)-5,7-dodecadien-1-ol, has been efficiently synthesized from this compound through an activated zinc hydrogenation technique. usda.gov This process typically involves treating the enynol with zinc dust that has been activated, for example, with a solution of copper(II) acetate (B1210297) and silver nitrate (B79036). usda.gov The reaction proceeds with a high degree of stereoselectivity, yielding the desired (Z,E)-dienol in good yields. The general transformation is depicted below:

Reaction Scheme: Activated Zinc Hydrogenation

| Reactant | Reagents | Product |

|---|

This method stands out for its simplicity and its ability to produce conjugated dienes with minimal side reactions. usda.gov

Hydroboration-oxidation represents a powerful tool for the anti-Markovnikov hydration of alkynes, leading to the formation of carbonyl compounds. When applied to an enyne system like this compound, the regioselectivity of the hydroboration reaction is of paramount importance. The boron reagent will preferentially add to the less sterically hindered carbon of the alkyne. Subsequent oxidation then yields an enol, which tautomerizes to the more stable ketone.

The stereochemistry of the resulting alkene is dictated by the syn-addition of the hydroborating agent to the alkyne. The use of bulky boranes can enhance the regioselectivity of the addition. For instance, the hydroboration of a protected form of this compound has been utilized in the synthesis of pheromones, highlighting the utility of this strategy in achieving high purity and yield of the target molecule. usda.gov

Expected Products from Hydroboration-Oxidation of this compound

| Reagents | Intermediate Product | Final Product (after tautomerization) |

|---|

The Lindlar catalyst, a poisoned palladium catalyst, is a classic reagent for the semi-hydrogenation of alkynes to cis-alkenes. While effective for many substrates, its application to a conjugated enyne system like this compound presents selectivity challenges. The primary challenge is preventing over-reduction of the newly formed diene to a fully saturated system. The presence of the double bond in conjugation with the alkyne can influence the rate and selectivity of the hydrogenation.

Factors that can affect the selectivity of the Lindlar reduction include the specific composition of the catalyst, the solvent system employed, and the reaction temperature and pressure. Careful monitoring of the reaction progress is crucial to stop the hydrogenation at the desired dienol stage. The potential for isomerization of the existing double bond under the reaction conditions also needs to be considered.

Functionalization of the Hydroxyl Group

The primary alcohol of this compound provides a convenient handle for further functionalization, most commonly through esterification.

Esterification of the hydroxyl group of this compound and its derivatives is a common strategy to produce analogs with modified biological activity. For example, the acetate and propionate (B1217596) esters of the related dienol, (5Z, 7E)-5,7-dodecadien-1-ol, are known components of the sex pheromone of Dendrolimus Spp. epa.gov These esters can be synthesized from the parent alcohol through standard esterification procedures, such as reaction with the corresponding acyl chloride or anhydride (B1165640) in the presence of a base.

Esterification Reactions

| Alcohol | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl chloride | (E)-dodec-7-en-5-yn-1-yl acetate |

These ester derivatives often exhibit altered physical properties, such as volatility and lipophilicity, which can be crucial for their function as semiochemicals.

Advanced Spectroscopic and Chromatographic Characterization of E Dodec 7 En 5 Yn 1 Ol and Its Analogs

Chromatographic Methods for Purity Assessment and Isomeric Separation

The rigorous characterization of long-chain unsaturated alcohols such as (E)-dodec-7-en-5-yn-1-ol and its analogs necessitates the use of high-resolution chromatographic techniques. These methods are indispensable for both the assessment of chemical purity and the critical separation of geometric and stereoisomers, whose biological activities can differ significantly. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary tools employed for these analytical challenges, each offering distinct advantages for the separation and quantification of these complex molecules.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) stands as a versatile and powerful technique for both the analytical determination of purity and the preparative isolation of this compound. Its application is crucial for separating the target compound from reaction byproducts, starting materials, and isomeric impurities.

For analytical purposes, reversed-phase HPLC is commonly employed. This technique utilizes a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the nonpolar nature of the C12 carbon chain in this compound, it exhibits strong retention on reversed-phase columns, allowing for excellent separation from more polar impurities. Gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve optimal resolution and reasonable analysis times, especially when dealing with complex mixtures.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate significant quantities of a purified compound. chiralpedia.com This is particularly valuable for obtaining high-purity this compound for spectroscopic analysis, biological assays, or as a reference standard. The development of a preparative method often begins with the optimization of the separation on an analytical scale, which is then scaled up to the preparative system. phytochemia.com

The separation of geometric isomers, such as the (E) and (Z) configurations around the double bond, can be effectively achieved using reversed-phase HPLC. researchgate.netnih.gov The different spatial arrangements of the atoms in these isomers lead to slight differences in their polarity and interaction with the stationary phase, enabling their separation. The (Z)-isomer, being generally less linear, may elute slightly earlier than the more linear (E)-isomer on a C18 column.

Furthermore, the separation of enantiomers, should a chiral center be present in an analog, requires the use of chiral stationary phases (CSPs). phenomenex.com These phases are designed to interact differently with each enantiomer, leading to their separation. google.com While this compound itself is not chiral, analogs with chiral centers would necessitate such specialized columns for complete stereoisomeric characterization. A common approach involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Table 1: Illustrative HPLC Method for the Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | (Z)-dodec-7-en-5-yn-1-ol: ~15.2 min; this compound: ~15.8 min |

Gas Chromatography (GC) for Isomeric Purity Determination

Gas Chromatography (GC) is a highly sensitive and efficient technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for determining the isomeric purity of this compound. Coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification, GC provides invaluable information on the presence of geometric isomers and other closely related impurities.

The separation in GC is achieved based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inner wall of a capillary column. The choice of the stationary phase is critical for achieving the desired separation. For the analysis of unsaturated alcohols like this compound, columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanoalkyl polysiloxanes, are often preferred. semanticscholar.org These polar phases can interact differently with the subtle differences in the dipole moments of geometric isomers, leading to their separation. researchgate.net

On many polar capillary columns, (E)-isomers of unsaturated alcohols tend to have slightly shorter retention times than their corresponding (Z)-isomers. researchgate.net This elution order can be influenced by the specific stationary phase and the operating conditions. The high resolving power of capillary GC columns allows for the accurate quantification of the E/Z isomeric ratio, which is often a critical parameter for the biological activity of pheromones and other semiochemicals.

The use of retention indices, such as the Kováts retention index, is a standardized method for reporting retention data in GC. phytochemia.com This system relates the retention time of an analyte to that of n-alkanes, providing a more reproducible measure than retention time alone, which can vary between instruments and laboratories. Calculating retention indices on both a non-polar (e.g., DB-5) and a polar column can provide a high degree of confidence in compound identification. nih.gov

For the separation of enantiomers of chiral analogs, specialized chiral GC columns are necessary. These columns contain a chiral stationary phase that forms transient diastereomeric complexes with the enantiomers, allowing for their separation. mdpi.com

Table 2: Representative GC Conditions and Expected Retention Indices for this compound Isomers

| Parameter | Condition (Non-Polar Column) | Condition (Polar Column) |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | DB-WAX (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | Helium |

| Inlet Temperature | 250 °C | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 250 °C (5 min) | 120 °C (2 min), then 8 °C/min to 240 °C (10 min) |

| Detector | FID at 280 °C | FID at 280 °C |

| Expected Retention Time | (E)-isomer: ~12.5 min; (Z)-isomer: ~12.7 min | (E)-isomer: ~14.8 min; (Z)-isomer: ~15.1 min |

| Calculated Kováts RI | (E)-isomer: ~1650; (Z)-isomer: ~1665 | (E)-isomer: ~2050; (Z)-isomer: ~2070 |

Role of E Dodec 7 En 5 Yn 1 Ol in the Synthesis of Biologically Active Compounds

A Keystone Precursor to Insect Sex Pheromones

(E)-dodec-7-en-5-yn-1-ol is a crucial starting material for the synthesis of several lepidopteran pheromones, which are indispensable tools in modern agriculture for monitoring and controlling pest populations. Its utility lies in the ability to stereoselectively convert its alkyne group into a specific alkene isomer, a critical step for achieving biological activity in the final pheromone product.

Synthesis of Stereodefined Dienyl Alcohols (e.g., (Z,E)-5,7-dodecadien-1-ol)

The synthesis of (Z,E)-5,7-dodecadien-1-ol, a known sex pheromone component of the Siberian moth (Dendrolimus superans sibiricus), effectively demonstrates the utility of this compound. rsc.orgwikipedia.org The core of this synthesis is the stereoselective reduction of the C-5 triple bond in the enynol precursor to a Z (cis) double bond, yielding the desired (Z,E)-conjugated diene system.

Various methods have been employed for this key transformation. Early attempts using a Lindlar catalyst were found to lack selectivity, producing a mixture that required complex purification. rsc.org More effective and highly stereoselective methods have since been developed. One prominent approach involves the use of activated zinc, which achieves a rapid, high-yield cis reduction of the enynol. rsc.orgwikipedia.org Specifically, zinc galvanized with copper and silver (Zn/Cu/Ag) in a methanol-water solvent system has demonstrated stereoselectivity of ≥98%. wikipedia.org Another successful method involves hydroboration of the protected enynol precursor. rsc.org

| Starting Material | Reduction Method | Key Reagents | Stereoselectivity | Source |

|---|---|---|---|---|

| This compound | Catalytic Hydrogenation | Lindlar Catalyst | Low, mixture of products | rsc.org |

| This compound | Activated Zinc Reduction | Zn/Cu/Ag in Methanol/Water | ≥98% cis | rsc.orgwikipedia.org |

| Protected this compound | Hydroboration | Not specified | High yield and purity | rsc.org |

Synthesis of Dienyl Acetates and Aldehydes (e.g., (5Z,7E)-dodecadienal, (5Z,7E)-dodecadien-1-yl acetate)

The synthesized dienyl alcohol, (Z,E)-5,7-dodecadien-1-ol, serves as the immediate precursor for other pheromone components, namely the corresponding aldehyde and acetate (B1210297). The sex pheromone of Dendrolimus species, for instance, is often a blend of the alcohol, its acetate, and sometimes its propionate (B1217596). synarchive.com

The synthesis of (5Z,7E)-dodecadienal is achieved through the oxidation of (Z,E)-5,7-dodecadien-1-ol. rsc.org A common reagent for this transformation is pyridinium (B92312) chlorochromate (PCC), which effectively converts the primary alcohol to an aldehyde. wikipedia.org The corresponding acetate, (5Z,7E)-dodecadien-1-yl acetate, is synthesized via a standard esterification reaction from the alcohol. These derivatives are often crucial components of the final pheromone blend that attracts male moths. beilstein-journals.org

| Precursor | Target Compound | Reaction Type | Key Reagent | Source |

|---|---|---|---|---|

| (Z,E)-5,7-dodecadien-1-ol | (5Z,7E)-dodecadienal | Oxidation | Pyridinium chlorochromate (PCC) | rsc.orgwikipedia.org |

| (Z,E)-5,7-dodecadien-1-ol | (5Z,7E)-dodecadien-1-yl acetate | Esterification (Acetylation) | Acetylating agent (e.g., Acetic Anhydride) | synarchive.combeilstein-journals.org |

Intermediacy in the Derivatization of Natural Products or Their Analogs

The enyne structure of this compound places it within the broader class of polyacetylenic compounds, which are a diverse group of natural products with a wide range of biological activities. nih.gov

Contributions to the Synthesis of Polyacetylenic Compounds (e.g., Natural Acetylenic Alcohols)

This compound is itself a polyacetylenic compound, and its synthesis is representative of the methods used to construct this class of molecules. Polyacetylenic natural products are derived biosynthetically from fatty acid precursors through processes of desaturation. nih.gov Their chemical synthesis often relies on building a carbon skeleton through the coupling of smaller fragments containing alkyne functionalities.

The synthesis of complex, unsymmetrical polyynes frequently employs copper-catalyzed cross-coupling reactions, most notably the Cadiot-Chodkiewicz coupling. rsc.orgnih.gov This reaction selectively joins a terminal alkyne with a 1-haloalkyne to form a 1,3-diyne. wikipedia.org While this compound contains an internal alkyne, the precursors used to synthesize it, such as 5-hexyn-1-ol, are terminal alkynes. rsc.org Such terminal acetylenic alcohols are versatile building blocks that can be directly used in Cadiot-Chodkiewicz or similar coupling reactions (like the Sonogashira coupling) to extend the carbon chain and create the conjugated polyyne systems found in many natural products. libretexts.orgwikipedia.org Therefore, the chemistry involved in producing this compound is foundational to the synthesis of more elaborate natural acetylenic alcohols and other polyacetylenes.

Future Research Directions for E Dodec 7 En 5 Yn 1 Ol Chemistry

Development of Innovative and Sustainable Stereoselective Synthetic Routes

The precise three-dimensional arrangement of atoms in a molecule is crucial for its biological activity and material properties. Therefore, the development of stereoselective synthetic routes to produce (E)-dodec-7-en-5-yn-1-ol with high purity is of paramount importance. Future research should focus on innovative and sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for investigation include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can enable the enantioselective synthesis of this compound. Research should be directed towards developing highly efficient and recyclable catalysts to improve the economic and environmental viability of the process.

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. The exploration of enzymes, such as lipases and oxidoreductases, for the stereoselective synthesis of this compound could lead to more sustainable and efficient production methods.

Flow Chemistry: Continuous flow reactors offer several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a continuous flow synthesis of this compound would be a significant step towards a more sustainable and scalable manufacturing process.

| Synthetic Strategy | Key Advantages | Potential Research Focus |

| Catalytic Asymmetric Synthesis | High stereoselectivity, potential for catalyst recycling | Development of novel chiral ligands and earth-abundant metal catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering for improved activity and stability |

| Flow Chemistry | Improved safety and scalability, precise reaction control | Reactor design and optimization, integration of in-line purification |

Exploration of Novel Derivatization Pathways and Functional Group Transformations

The presence of a hydroxyl group, a double bond, and a triple bond in this compound provides multiple sites for chemical modification. The exploration of novel derivatization pathways and functional group transformations can lead to the synthesis of a diverse range of new molecules with unique properties and potential applications.

Future research in this area should focus on:

Selective Transformations: Developing methods for the selective modification of one functional group in the presence of others is a key challenge in organic synthesis. Research into chemoselective reagents and catalysts for the transformation of the hydroxyl group, double bond, or triple bond of this compound is crucial.

Click Chemistry: The concept of "click chemistry" involves the use of highly efficient and specific reactions to join molecular building blocks. The alkyne functionality in this compound makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prime example of click chemistry. This could be used to attach a wide variety of molecular tags and functional groups.

Polymerization: The double and triple bonds in this compound could potentially be used in polymerization reactions to create novel polymers with interesting properties. Research into the polymerization of this monomer, either alone or with other co-monomers, could lead to new materials with applications in coatings, adhesives, and electronics.

Application of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the structure, purity, and properties of this compound and its derivatives is essential for their successful application. The use of advanced analytical techniques can provide detailed insights into the molecular architecture and behavior of these compounds.

Key analytical techniques to be explored include:

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously determine the connectivity and stereochemistry of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. This is particularly important for the characterization of new compounds.

Chiral Chromatography: For stereoselective syntheses, chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating and quantifying enantiomers.

| Analytical Technique | Information Provided | Application in this compound Research |

| Multidimensional NMR | Connectivity, stereochemistry, conformational analysis | Structural elucidation of novel derivatives |

| High-Resolution Mass Spectrometry | Elemental composition, molecular formula confirmation | Confirmation of the identity of synthesized compounds |

| Chiral Chromatography | Enantiomeric excess, separation of stereoisomers | Assessment of the stereoselectivity of synthetic routes |

Expanding the Scope of this compound as a Versatile Intermediate in Agrochemical and Fine Chemical Synthesis

The unique structural features of this compound make it a promising building block for the synthesis of more complex molecules with potential applications in the agrochemical and fine chemical industries. For instance, its precursor, 7-Dodecyn-1-ol, is used in the synthesis of sex pheromones for various insect species. jaydevchemicals.com

Future research should aim to:

Synthesis of Pheromones and Other Semiochemicals: Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. This compound could serve as a key intermediate in the synthesis of known and novel insect pheromones for use in integrated pest management strategies. For example, the related compound (Z)-7-dodecenyl acetate (B1210297) is a known pheromone. nih.gov

Development of Novel Agrochemicals: The enyne functionality is present in some natural products with interesting biological activities. By modifying the structure of this compound, it may be possible to develop new herbicides, fungicides, or insecticides with novel modes of action.

Synthesis of Fine Chemicals and Specialty Materials: The versatile reactivity of this compound can be exploited to synthesize a variety of fine chemicals, such as fragrances, flavorings, and components of liquid crystals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.